Cas no 17955-46-3 (Tributyl(trimethylsilyl)stannane)

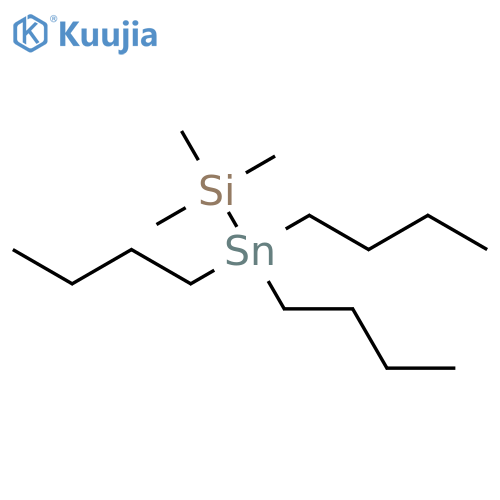

17955-46-3 structure

商品名:Tributyl(trimethylsilyl)stannane

Tributyl(trimethylsilyl)stannane 化学的及び物理的性質

名前と識別子

-

- Stannane,tributyl(trimethylsilyl)-

- Tributylstannyltrimethylsilane

- TRIBUTYL(TRIMETHYLSILYL)STANNANE

- tributyltin,trimethylsilicon

- TRIMETHYLSILYLTRI-N-BUTYLTIN

- TRI-n-BUTYLSTANNYLTRIMETHYLSILANE

- (Tributylstannyl)trimethylsilane

- (Trimethylsilyl)tributylstannane

- (Trimethylsilyl)tributyltin

- (Trimethylsilyl)tri-n-butyltin

- Bu3Sn-SiMe3

- Trimethyl(tributylstannyl)silane

- Trimethylsilyltri-n-butyltin 97%

- Trimethyl(tributylstannyl)silane 97%

- (Tributylstannyl)trimethylsilane 97%

- Silane, trimethyl(tributylstannyl)-

- CS-0107270

- tri-n-butyl(trimethyl-silyl)stannane

- MZUUBYSIDDKUKE-UHFFFAOYSA-N

- SY103909

- n-Bu3SnSi(CH3)3

- Tributyl(trimethylsilyl)stannane, purum, >=97.0% (GC)

- AKOS015908872

- C15H36SiSn

- Stannane, tributyl(trimethylsilyl)-

- Trimethyl(tributylstannyl)silane, 97%

- 17955-46-3

- H10085

- AMY7687

- J-502570

- MFCD00054903

- DTXSID90422853

- Tributyl(trimethylsilyl)stannane

-

- MDL: MFCD00054903

- インチ: InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3;

- InChIKey: MZUUBYSIDDKUKE-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)([Sn](CCCC)(CCCC)CCCC)C

計算された属性

- せいみつぶんしりょう: 364.16100

- どういたいしつりょう: 364.160830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 104

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 1.040(lit.)

- ふってん: 102-103℃/0.5mmHg(lit.)

- フラッシュポイント: 113℃(235.4℉)(lit.)

- 屈折率: n20/D 1.488(lit.)

- PSA: 0.00000

- LogP: 6.25210

- ようかいせい: 未確定

Tributyl(trimethylsilyl)stannane セキュリティ情報

- シグナルワード:Danger

- 危害声明: H301-H312-H315-H319-H372-H410

- 警告文: P273-P280-P301+P310+P330-P302+P352+P312-P305+P351+P338-P501

- 危険物輸送番号:UN 2788 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 21-25-36/38-48/23/25-50/53

- セキュリティの説明: 35-36/37/39-45-60-61

- 福カードFコード:10-21

-

危険物標識:

- セキュリティ用語:6.1(b)

- 包装等級:III

- 包装グループ:Ⅲ

- ちょぞうじょうけん:储存在氩气中

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- リスク用語:R21

- 危険レベル:6.1

- TSCA:No

Tributyl(trimethylsilyl)stannane 税関データ

- 税関コード:29319090

Tributyl(trimethylsilyl)stannane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D746406-25g |

Stannane, tributyl(trimethylsilyl)- |

17955-46-3 | 95% | 25g |

$280 | 2024-06-07 | |

| eNovation Chemicals LLC | D916841-5g |

Trimethyl(tributylstannyl)silane |

17955-46-3 | 97% | 5g |

$235 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T99940-1g |

Tributyltin,trimethylsilicon |

17955-46-3 | 95% | 1g |

¥940.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 115409-1g |

Tributylstannyltrimethylsilane |

17955-46-3 | 96% | 1g |

893.0CNY | 2021-07-13 | |

| TRC | T896365-10mg |

Tributyl(trimethylsilyl)stannane |

17955-46-3 | 10mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB106650-10 g |

Trimethylsilyltri-n-butyltin; . |

17955-46-3 | 10 g |

€430.80 | 2023-07-20 | ||

| Fluorochem | S16775-10g |

Tributylstannyltrimethylsilane |

17955-46-3 | 95% | 10g |

£325.00 | 2022-02-28 | |

| Aaron | AR0027S3-25g |

Stannane, tributyl(trimethylsilyl)- |

17955-46-3 | 98% | 25g |

$277.00 | 2025-01-21 | |

| 1PlusChem | 1P0027JR-1g |

Stannane, tributyl(trimethylsilyl)- |

17955-46-3 | 96% | 1g |

$65.00 | 2024-06-18 | |

| A2B Chem LLC | AB02295-1g |

Tributylstannyltrimethylsilane |

17955-46-3 | 97% | 1g |

$41.00 | 2024-04-20 |

Tributyl(trimethylsilyl)stannane 関連文献

-

1. Silylstannations of α,β-unsaturated carbonyl compounds via the generation of Bu3Sn? in ionic liquidsSteven Dickson,Darrell Dean,Robert. D. Singer via the generation of Bu3Sn? in ionic liquids. Steven Dickson Darrell Dean Robert. D. Singer Chem. Commun. 2005 4474

-

Hui-Jun Zhang,Daniel L. Priebbenow,Carsten Bolm Chem. Soc. Rev. 2013 42 8540

-

Ivan Hemeon,Robert D. Singer Chem. Commun. 2002 1884

-

Craig Hicks,Brendan Duffy,Gráinne C. Hargaden Org. Chem. Front. 2014 1 716

-

Hee Yeon Cho,James P. Morken Chem. Soc. Rev. 2014 43 4368

17955-46-3 (Tributyl(trimethylsilyl)stannane) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

atkchemica

(CAS:17955-46-3)Tributyl(trimethylsilyl)stannane

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:17955-46-3)Tributyl(trimethylsilyl)stannane

清らかである:99%

はかる:5g

価格 ($):211.0